molecular formula C13H18N2O4S B1400544 5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate CAS No. 1357948-71-0

5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate

Cat. No.: B1400544
CAS No.: 1357948-71-0
M. Wt: 298.36 g/mol
InChI Key: QTDSBZKHMDNLMQ-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyrrole derivatives are a class of heterocyclic compounds that have been the subject of interest due to their potential biological activities . They are part of a larger family of thiophene-based analogs, which are known to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

ORGANOCATALYZED SYNTHESIS In another study, Hozjan et al. (2023) disclosed the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This synthesis highlights the application of bifunctional noncovalent organocatalysts, yielding the product as a racemic mixture. The structural confirmation of the newly synthesized compound was achieved through a variety of spectroscopic techniques including high-resolution mass spectrometry, NMR, and IR spectroscopy (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, depending on the specific functional groups present in the molecule . The presence of the amino and carboxylate groups in this compound suggests that it may interact with its targets through hydrogen bonding or ionic interactions.

Biochemical Pathways

Thiophene derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . The exact pathways affected would depend on the specific targets of this compound.

Pharmacokinetics

It contains polar groups (amino and carboxylate), suggesting it may have good solubility in polar solvents This could potentially impact its absorption and distribution in the body

Result of Action

Given the biological activities associated with thiophene derivatives , it can be hypothesized that this compound may have potential therapeutic effects. The exact effects would depend on the specific targets and pathways impacted by this compound.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and is processed in the body. The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C

Properties

IUPAC Name

5-O-tert-butyl 2-O-methyl 3-amino-4,6-dihydrothieno[2,3-c]pyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-5-7-8(6-15)20-10(9(7)14)11(16)18-4/h5-6,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDSBZKHMDNLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
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5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
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5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
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5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
Reactant of Route 5
5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate
Reactant of Route 6
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5-Tert-butyl 2-methyl 3-amino-4H-thieno[2,3-C]pyrrole-2,5(6H)-dicarboxylate

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